3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate
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Description
Fenobam is a noncompetitive antagonist and inverse agonist of metabotropic glutamate receptor 5 (mGluR5) that binds to an allosteric site. It inhibits intracellular calcium mobilization induced by the glutamate analog quisqualate in HEK293 cells expressing the human receptor (IC50 = 58 nM) and inhibits basal activity of mGluR5 in a cell-based assay (IC50 = 84 nM). Fenobam (10 and 30 mg/kg) reduces stress-induced hyperthermia in mice and increases drinking time in the Vogel conflict test in rats when administered at a dose of 30 mg/kg, indicating anxiolytic-like activity. It induces analgesia in the formalin test in mice when administered at a dose of 30 mg/kg.
Properties
CAS No. |
63540-28-3 |
---|---|
Molecular Formula |
C11H13ClN4O3 |
Molecular Weight |
284.70 g/mol |
IUPAC Name |
(3Z)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea;hydrate |
InChI |
InChI=1S/C11H11ClN4O2.H2O/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8;/h2-5H,6H2,1H3,(H2,13,14,15,17,18);1H2 |
InChI Key |
UNFQKKSADLVQJE-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl.O |
Isomeric SMILES |
CN\1CC(=O)N/C1=N/C(=O)NC2=CC(=CC=C2)Cl.O |
Canonical SMILES |
CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl.O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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